![molecular formula C14H22O3 B2537775 tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2306264-46-8](/img/structure/B2537775.png)
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl esters involves various strategies, including efficient and scalable synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in synthesizing macrocyclic Tyk2 inhibitors . These methods highlight the importance of tert-butyl esters as versatile intermediates for accessing novel chemical spaces.
Molecular Structure Analysis
The molecular structures of tert-butyl esters are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were characterized by FT-IR, NMR, LCMS, and confirmed by X-ray diffraction, revealing linear and L-shaped molecular conformations . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also determined, providing typical bond lengths and angles for this piperazine-carboxylate .
Chemical Reactions Analysis
Tert-butyl esters undergo various chemical reactions, including transformations and coupling reactions. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and then coupled with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the reactivity of tert-butyl esters and their potential for creating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters are influenced by their molecular structures. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions, which can affect the compound's stability and reactivity. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These properties are crucial for understanding the behavior of tert-butyl esters in various environments and their suitability for different applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Glutamic Acid Analogue
A study by Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, involving a key step to form the [2.2.1] ring system. This process included the synthesis of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, demonstrating the compound's application in amino acid analogue synthesis (Hart & Rapoport, 1999).
Enantiomerically Pure Synthesis
Maton et al. (2010) reported an efficient route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This improved method, starting from a chiral lactone, demonstrates the compound's relevance in producing enantiomerically pure substances (Maton et al., 2010).
Synthesis of Piperidine Derivatives
The synthesis of piperidine derivatives fused to a tetrahydrofuran ring was explored by Moskalenko and Boev (2014). This involved the use of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting its application in synthesizing complex heterocyclic structures (Moskalenko & Boev, 2014).
Preparation of Novel Compounds
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on azetidine and cyclobutane rings, facilitating access to novel compounds (Meyers et al., 2009).
Synthesis as a Cyclic Amino Acid Ester
A study by Moriguchi et al. (2014) involved the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This work demonstrates its use in synthesizing complex cyclic structures with potential biological applications (Moriguchi et al., 2014).
Scaffold for Substituted Piperidines
The work by Harmsen et al. (2011) on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate presents its application as a new scaffold for preparing substituted piperidines, important in medicinal chemistry (Harmsen et al., 2011).
Synthesis of N-substituted Piperidine Derivatives
Moskalenko and Boev (2014) also explored the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This study showcases its application in synthesizing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).
Catalysis in Asymmetric Cyclopropanation
Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex from tert-butyl 2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, used as a catalyst in asymmetric cyclopropanation of alkenes. This demonstrates its role in catalysis leading to enantioselective reactions (Bertilsson & Andersson, 2000).
Role in Strained Bicyclic Compounds
Kon et al. (2003) synthesized a silicon-containing fused bicyclic compound, highlighting the application of tert-butyl groups in creating highly strained and stable structures, significant in materials science (Kon et al., 2003).
Synthesis of Piperazine Derivatives
Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, showcasing its utility in synthesizing complex molecular structures with potential biological applications (Kulkarni et al., 2016).
Involvement in Metabolic Activation
Mahajna, Quistad, and Casida (1996) investigated the metabolic activation of certain compounds, suggesting a novel mechanism involving tert-butyl bicyclic dienes. This indicates its possible role in biochemical processes and toxicology studies (Mahajna et al., 1996).
Safety and Hazards
Zukünftige Richtungen
The future directions for “tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate” and similar compounds involve further exploration of their synthetic accessibility . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.2.1] platform . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNCHGJDWILYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)
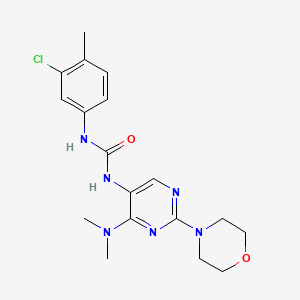
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)
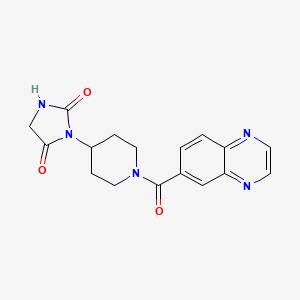
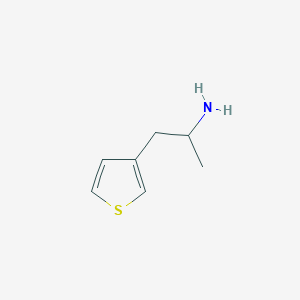
![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)
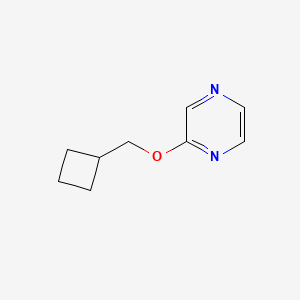
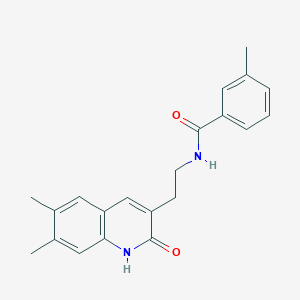
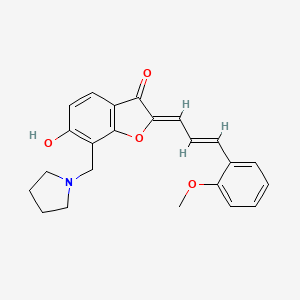
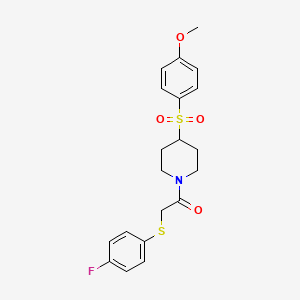
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)